1-[3-(2-nitrophenyl)acryloyl]pyrrolidine
Description
1-[3-(2-Nitrophenyl)acryloyl]pyrrolidine is a pyrrolidine derivative featuring an acryloyl group substituted at the 3-position with a 2-nitrophenyl moiety. The presence of the nitro group enhances electron-withdrawing properties, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-3-4-10-14)8-7-11-5-1-2-6-12(11)15(17)18/h1-2,5-8H,3-4,9-10H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNJTJBMYNOHD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Arylacryloyl Group
1-[3-(2,6-Dichlorophenyl)acryloyl]pyrrolidine (CAS 560104-54-3)
- Structure : Replaces the 2-nitrophenyl group with a 2,6-dichlorophenyl group.
- Properties: Molecular weight: 270.15 g/mol (vs. ~260 g/mol for the nitro analog).
- Applications : Used in synthetic intermediates for agrochemicals or pharmaceuticals.
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Structure: Features a phenoxy-acetamide backbone with a 4-chlorophenylacryloyl group.
- Key Differences: The acryloyl group is conjugated to a phenoxy moiety rather than pyrrolidine. Broader π-conjugation may influence UV-Vis absorption properties .
- Synthesis : Prepared via chalcone intermediates, similar to methods for arylacryloyl-pyrrolidines .
Pyrrolidine Derivatives with Nitrophenyl Substituents
(±)-Trimethyl 5-(4-Methoxyphenyl)-3-(2-nitrophenyl)pyrrolidine-2,4,4-tricarboxylate (III-59i)
- Structure : Integrates a 2-nitrophenyl group into a trisubstituted pyrrolidine with methoxyphenyl and ester groups.
- Properties :
- Molecular weight: 487.13 g/mol.
- Enhanced steric bulk and hydrogen-bonding capacity due to ester groups.
- Synthesis : Achieved via multi-step chromatography, emphasizing the role of substituents in reaction yields (~60%) .
Piperolein B and Related Alkaloids
- Structure : Contains a 3,4-methylenedioxyphenyl group conjugated to a pyrrolidine-acryloyl system.
- Biological Activity: Demonstrates binding affinity to monoamine oxidase A (MAO-A), a target for antidepressant agents .
- Comparison : The nitro group in 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine may offer distinct electronic effects compared to methylenedioxy groups, altering MAO-A inhibition potency .
Functional Analogues in Drug Discovery
NVP-LAF237 (1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine)
- Structure: A cyano-pyrrolidine derivative with an adamantyl group.
- Pharmacology : Potent dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes.
- Key Contrast: The acryloyl-nitrophenyl moiety in the target compound lacks the cyano and adamantyl groups critical for DPP-IV binding, suggesting divergent therapeutic applications .
Physicochemical and Analytical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₃H₁₄N₂O₃ | ~260 | 2-Nitrophenyl, acryloyl | High polarity, UV activity |
| 1-[3-(2,6-Dichlorophenyl)acryloyl]pyrrolidine | C₁₃H₁₃Cl₂NO | 270.15 | 2,6-Dichlorophenyl | Lipophilic, halogenated |
| III-59i | C₂₃H₂₃N₂O₁₀ | 487.13 | Methoxyphenyl, tricarboxylate esters | Steric hindrance, chiral centers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
